molecular formula C23H17BrN2O4 B6081754 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide

5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide

Cat. No. B6081754
M. Wt: 465.3 g/mol
InChI Key: PGLMTKUAXYQXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

Mechanism of Action

5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide targets specific enzymes involved in the growth and proliferation of cancer cells, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these enzymes, 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide disrupts the signaling pathways that promote cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It inhibits the activation of BTK and ITK, leading to decreased proliferation and increased apoptosis in cancer cells. It also inhibits the production of cytokines and chemokines that promote inflammation and tumor growth. In addition, 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and lenalidomide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide for lab experiments is its specificity for BTK and ITK, which allows for targeted inhibition of cancer cell growth and proliferation. In addition, 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has demonstrated promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of various types of cancer. However, one limitation of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide is its relatively low yield in the synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide. One area of research is the evaluation of its safety and efficacy in clinical trials, which will provide valuable information on its potential as a therapeutic agent for the treatment of cancer. Another area of research is the identification of biomarkers that can predict response to 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide, which may help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to explore the potential of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide in combination with other drugs used in cancer treatment, as well as its potential for use in other diseases beyond cancer.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide involves multiple steps, starting with the reaction of 4-bromobenzonitrile with 2-furoyl chloride to form 4-bromo-2-furoylbenzonitrile. This compound is then reacted with 3-methylaniline to produce 4-(2-furoylamino)-3-methylbenzonitrile. The final step involves the reaction of this compound with 5-(4-bromophenyl)furan-2-carboxylic acid to form 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide. The overall yield of this synthesis method is approximately 14%.

Scientific Research Applications

5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies. 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

properties

IUPAC Name

5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c1-14-13-17(8-9-18(14)26-22(27)20-3-2-12-29-20)25-23(28)21-11-10-19(30-21)15-4-6-16(24)7-5-15/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLMTKUAXYQXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6022131

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